molecular formula C14H10FNO2 B8493812 N-(4-Fluorophenyl)-4-formylbenzamide CAS No. 179056-10-1

N-(4-Fluorophenyl)-4-formylbenzamide

Cat. No.: B8493812
CAS No.: 179056-10-1
M. Wt: 243.23 g/mol
InChI Key: PHWIQAVIPXPNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-4-formylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the field of immunology and neurodegenerative diseases. This benzamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic uses. The compound's structural features, including the 4-fluorophenyl group and the 4-formylbenzamide moiety, are characteristic of ligands targeting G-protein coupled receptors (GPCRs) involved in immune regulation . Scientific literature indicates that synthetic benzamide derivatives sharing this core structure are investigated as potent and selective agonists of the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a key receptor in the resolution of inflammation, and its agonists can boost the resolution of inflammation, offering alternative approaches for treating pathologies with underlying chronic neuroinflammation, including neurodegenerative disorders like Alzheimer's disease . Activation of FPR2 by synthetic agonists can trigger pro-resolving mechanisms, such as inhibiting the production of pro-inflammatory cytokines (e.g., IL-1β and TNF-α) in microglial cells stimulated with lipopolysaccharide (LPS) . Furthermore, related compounds have demonstrated the ability to counterbalance changes in mitochondrial function and inhibit caspase-3 activity in preclinical models . The structural attributes of this compound, especially the formyl group, are critical for molecular recognition and binding efficiency within the FPR2 binding pocket. Researchers utilize this compound as a valuable pharmacological tool to study FPR2 signaling pathways and to explore new therapeutic strategies for chronic inflammatory and neurodegenerative diseases

Properties

CAS No.

179056-10-1

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-formylbenzamide

InChI

InChI=1S/C14H10FNO2/c15-12-5-7-13(8-6-12)16-14(18)11-3-1-10(9-17)2-4-11/h1-9H,(H,16,18)

InChI Key

PHWIQAVIPXPNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Fluorophenyl) vs. N-(2-Nitrophenyl)

  • N-(2-Nitrophenyl)-4-bromo-benzamide (): The nitro group (-NO₂) at the ortho position introduces strong electron-withdrawing effects and steric hindrance, leading to distinct crystal packing (two molecules per asymmetric unit) compared to the para-substituted fluorophenyl analog .
  • N-(4-Fluorophenyl)maleimide (): In maleimide derivatives, the 4-fluoro substituent showed comparable inhibitory potency (IC₅₀ = 5.18 µM) to bulkier halogens (Br, I), suggesting halogen size has minimal impact on activity in this scaffold .

N-(4-Fluorophenyl) vs. N-(4-Bromophenyl)

  • The methoxy group (-OCH₃) at the benzamide’s para position improves solubility compared to the formyl group .
  • N-(4-Bromophenyl)-4-thiazolylbenzamide (): Incorporation of a thiazole ring introduces heterocyclic π-stacking interactions, which are absent in the formyl-substituted analog .

N-(4-Fluorophenyl) vs. N-(4-Methylphenyl)

Variations in the Benzamide Substituent

The substituent at the benzamide’s para position dictates reactivity and intermolecular interactions:

4-Formyl vs. 4-Methoxy

  • 4-Methoxy (): Enhances solubility but reduces reactivity compared to the formyl group, which can participate in condensation reactions .

4-Formyl vs. 4-Amino

  • 4-Amino-N-(4-fluorophenyl)benzamide (): The amino group (-NH₂) enables hydrogen bonding and protonation at physiological pH, contrasting with the neutral, electrophilic formyl group .

4-Formyl vs. Sulfonyl/Cyano

Hydrolysis Stability

  • N-(4-Fluorophenyl)-N-methylformamide (): Hydrolysis studies in H₂O/dioxane at 100°C suggest fluorophenyl groups may enhance stability under harsh conditions, a trait relevant to drug design .

Crystallography and Phase Behavior

  • N-(4-Methylphenyl)formamide (): Exhibits thermal phase transitions, whereas fluorophenyl analogs may adopt different packing due to fluorine’s electronegativity and smaller size .

Data Tables

Table 1: Comparison of Halogen-Substituted Maleimides (IC₅₀ Values)

Compound Halogen IC₅₀ (µM) Reference
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Chlorophenyl)maleimide Cl 7.24
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

Table 2: Structural Analogs of N-(4-Fluorophenyl)-4-formylbenzamide

Compound Name N-Substituent Benzamide Substituent Key Properties/Findings Reference
This compound 4-Fluorophenyl 4-Formyl Reactive formyl group; potential for Schiff base formation
N-(4-Bromophenyl)-4-methoxybenzamide 4-Bromophenyl 4-Methoxy Enhanced lipophilicity
N-(2-Nitrophenyl)-4-bromo-benzamide 2-Nitrophenyl 4-Bromo Unique crystal packing
N-(4-Methylphenyl)formamide 4-Methylphenyl Formyl Thermal phase transitions

Preparation Methods

Preparation of 4-Formylbenzoic Acid

The synthesis of 4-formylbenzoic acid serves as the foundational step for this route. As detailed in CN111747841A, terephthalic acid undergoes acyl chlorination with thionyl chloride (SOCl₂) in xylene at 140°C, producing 4-carboxybenzoyl chloride. Subsequent catalytic hydrogenation using a Rosenmund catalyst (palladium on barium sulfate with quinoline-sulfur) selectively reduces the acyl chloride to an aldehyde, yielding 4-formylbenzoic acid with >99% purity. This method avoids high-pressure conditions and achieves an 80% yield through optimized solvent systems (e.g., ethanol for recrystallization).

Conversion to 4-Formylbenzoyl Chloride

The carboxylic acid group of 4-formylbenzoic acid is activated via chlorination. Treatment with excess thionyl chloride in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 4 hours converts the acid to 4-formylbenzoyl chloride. The reaction is monitored by FT-IR to confirm the disappearance of the –COOH peak (1700 cm⁻¹) and the emergence of the –COCl peak (1800 cm⁻¹). Excess SOCl₂ is removed under reduced pressure, leaving the acid chloride as a pale-yellow oil.

Amidation with 4-Fluoroaniline

The acid chloride is reacted with 4-fluoroaniline in a 1:1.2 molar ratio in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, ensuring a 92% yield of N-(4-fluorophenyl)-4-formylbenzamide after 12 hours. The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 178–180°C.

Direct Coupling Using Carbodiimide Reagents

Reaction Mechanism

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-formylbenzoic acid. The carboxylic acid reacts with EDC to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent racemization.

Optimization of Conditions

In anhydrous DMF, 4-formylbenzoic acid (1 eq), 4-fluoroaniline (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred at 25°C for 24 hours. The reaction achieves an 85% yield, with purity >98% confirmed by HPLC. Key advantages include mild conditions and compatibility with acid-sensitive substrates.

One-Pot Synthesis from Terephthalic Acid Derivatives

Integrated Acyl Chlorination and Amidation

Inspired by CN102358723A’s one-pot strategy, this method combines acyl chlorination and amidation in a single reactor. Terephthalic acid is treated with SOCl₂ in toluene at 110°C for 6 hours, generating terephthaloyl chloride in situ. Selective partial hydrolysis with ice-water yields 4-carboxybenzoyl chloride, which is immediately reacted with 4-fluoroaniline and TEA. The one-pot approach reduces purification steps and achieves a 78% yield.

Alternative Routes: Ester Aminolysis

Methyl 4-Formylbenzoate as a Precursor

Methyl 4-formylbenzoate undergoes aminolysis with 4-fluoroaniline in refluxing toluene (110°C) for 48 hours. While this method avoids acid chlorides, the reaction requires a 10:1 molar ratio of amine to ester and achieves only a 65% yield due to competing hydrolysis.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)AdvantagesLimitations
Acid Chloride Activation4-Formylbenzoic Acid0–5°C, THF, TEA9299.5High yield, scalableRequires SOCl₂ handling
EDC/HOBt Coupling4-Formylbenzoic Acid25°C, DMF, 24h8598.2Mild conditionsCost of coupling agents
One-Pot SynthesisTerephthalic Acid110°C, toluene, 6h7897.8Reduced stepsModerate yield
Ester AminolysisMethyl 4-formylbenzoate110°C, toluene, 48h6595.0Avoids chlorinationLong reaction time, low yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.